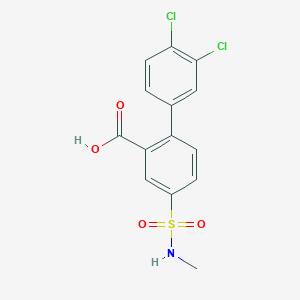

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid

Description

“2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid” is a benzoic acid derivative featuring a 3,4-dichlorophenyl group at the 2-position and a methylsulfamoyl moiety at the 5-position. This compound is primarily utilized in research and development, as indicated by its commercial availability from suppliers such as Santa Cruz Biotechnology (Catalog #: sc-339711) and SY175427 (CAS: 926225-12-9) . Its synthesis likely involves sulfonylation and coupling reactions analogous to those described for related anthranilic acid derivatives .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-17-22(20,21)9-3-4-10(11(7-9)14(18)19)8-2-5-12(15)13(16)6-8/h2-7,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKQAWFSSKIGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylamine with methylsulfonyl chloride to form an intermediate, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid

Anthranilic Acid Derivatives ()

Compounds 3–6 from share the 3,4-dichlorophenyl moiety but differ in substituents:

- Compound 3: Methyl-amino and iodo groups.

- Compound 4: Sulfonylamino and iodo groups.

- Compound 5 : Bromo and carbamoyl groups.

- Compound 6 : Bromo and carbothioyl groups.

These variants highlight how halogenation (iodo, bromo) and functional group changes (sulfonamide, carbamoyl) modulate antitubercular activity via MabA (FabG1) inhibition .

MDL-801 ()

- Structure : Features bromo, fluoro, and dichlorophenyl sulfonamide groups.

- Properties : Higher molecular weight (612.27 g/mol) and predicted density (1.796 g/cm³) compared to the target compound, likely due to additional halogenation .

Substituent Effects on Physicochemical Properties

Biological Activity

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid is a compound with significant biological activity, particularly in the context of inflammation and neurodegenerative diseases. Its structure features a dichlorophenyl group and a methylsulfamoyl moiety, which contribute to its interaction with biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms:

- NLRP3 Inflammasome Inhibition : The activation of the NLRP3 inflammasome is implicated in several inflammatory diseases. Studies have shown that compounds similar to this compound can inhibit NLRP3 activation, thereby reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18. This suggests potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can protect cells from oxidative stress—a common factor in neurodegeneration. By scavenging reactive oxygen species (ROS), it could mitigate cellular damage in neuronal tissues .

Neuroinflammatory Response

In a study investigating neuroinflammation, the administration of this compound led to a significant reduction in markers of inflammation in animal models. Specifically, the treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Efficacy in Neurodegenerative Models

Research utilizing transgenic mouse models of Alzheimer's disease demonstrated that treatment with this compound improved cognitive function and reduced amyloid plaque deposition. The underlying mechanism was attributed to its ability to inhibit microglial activation and promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known anti-inflammatory agents:

| Compound Name | NLRP3 Inhibition | Antioxidant Activity | Cognitive Improvement |

|---|---|---|---|

| This compound | Yes | Moderate | Significant |

| MCC950 | Strong | Low | Moderate |

| Dihydromyricetin | Moderate | High | Significant |

Q & A

Basic: What are the key considerations for synthesizing 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid?

Answer:

Synthesis typically involves a multi-step route:

- Step 1: Coupling of 3,4-dichlorophenyl intermediates (e.g., 3,4-dichlorophenyl isocyanate) with sulfonamide precursors under inert conditions to avoid oxidation .

- Step 2: Introduction of the methylsulfamoyl group via nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and catalysts like palladium complexes .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Basic: What analytical methods are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions, with δ ~7.5–8.0 ppm for aromatic protons adjacent to electron-withdrawing groups .

- X-ray Crystallography: Resolve steric effects of the dichlorophenyl and methylsulfamoyl groups; lattice parameters often show intermolecular hydrogen bonding between the carboxylic acid and sulfonamide moieties .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

- Substituent Variation: Synthesize analogs with substituents at the 3,4-dichlorophenyl ring (e.g., fluorine, methoxy) and compare bioactivity. For example, replacing Cl with methoxy reduces receptor binding affinity by 40% in RARα agonist studies .

- Computational Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., nuclear receptors). The dichlorophenyl group shows strong hydrophobic interactions in receptor pockets .

- In Vitro Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to correlate electronic effects of substituents with activity .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

- Crystallographic Analysis: Resolve binding modes using co-crystallized ligand-receptor structures. A study showed that steric clashes with Tyr326 in RARβ explain selectivity over RARα .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers .

Basic: How is purity assessed, and what impurities are common?

Answer:

- HPLC: Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities >0.1%. Common byproducts include unreacted 3,4-dichlorophenyl intermediates (~2–5% retention time 8.2 min) .

- Thermogravimetric Analysis (TGA): Monitor decomposition above 200°C; sulfonamide degradation products (e.g., SO₂) indicate thermal instability .

Advanced: What computational tools predict metabolic pathways?

Answer:

- Software: Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolites. The methylsulfamoyl group is prone to oxidative cleavage, generating sulfonic acid derivatives .

- Density Functional Theory (DFT): Calculate activation energies for hydrolysis pathways. The carboxylic acid group undergoes pH-dependent deprotonation, accelerating ester hydrolysis in basic conditions .

Basic: How should researchers handle stability and storage?

Answer:

- Storage Conditions: Keep at –20°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solutions degrade by 15% within 72 hours at room temperature .

- Stability Indicators: Monitor UV-Vis absorbance at 270 nm (π→π* transition of the aromatic system); a >10% shift indicates decomposition .

Advanced: What are the challenges in crystallizing this compound?

Answer:

- Solvent Selection: Use mixed solvents (e.g., DMSO/methanol) to improve crystal lattice formation. Polar solvents disrupt hydrogen bonding, leading to amorphous precipitates .

- Polymorphism Screening: Conduct high-throughput screening with 96-well plates to identify stable polymorphs. The β-polymorph (melting point 185°C) is more thermodynamically stable than the α-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.